2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multi-step organic reactionsThe carbamothioyl group is then introduced via a thiourea-based reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiourea reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzamide
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
Uniqueness
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
593238-51-8 |
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Molecular Formula |
C22H15ClFN3O2S |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H15ClFN3O2S/c1-12-5-8-19-18(9-12)26-21(29-19)13-3-2-4-15(10-13)25-22(30)27-20(28)16-7-6-14(24)11-17(16)23/h2-11H,1H3,(H2,25,27,28,30) |
InChI Key |
ICWQXEWKKGXLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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